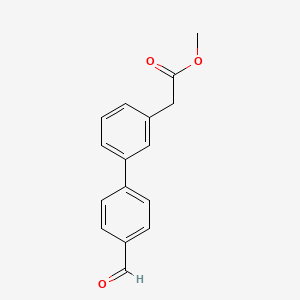
4'-Formyl-biphenyl-3-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Formyl-biphenyl-3-acetic acid methyl ester is an organic compound with the molecular formula C16H14O3. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. The compound features a formyl group (-CHO) at the 4’ position and a methyl ester group (-COOCH3) at the 3 position of the biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Formyl-biphenyl-3-acetic acid methyl ester typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Esterification: The methyl ester group is introduced by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Formyl-biphenyl-3-acetic acid methyl ester can undergo various chemical reactions, including:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4’-Carboxy-biphenyl-3-acetic acid methyl ester
Reduction: 4’-Hydroxymethyl-biphenyl-3-acetic acid methyl ester
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
4’-Formyl-biphenyl-3-acetic acid methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Formyl-biphenyl-3-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes and receptors through its formyl and ester groups, influencing various biochemical pathways. The biphenyl core provides a rigid, planar structure that can facilitate binding to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-carboxylic acid methyl ester: Similar structure but lacks the formyl group.
4’-Hydroxy-biphenyl-3-acetic acid methyl ester: Similar structure but has a hydroxyl group instead of a formyl group.
4’-Nitro-biphenyl-3-acetic acid methyl ester: Similar structure but has a nitro group instead of a formyl group.
Uniqueness
4’-Formyl-biphenyl-3-acetic acid methyl ester is unique due to the presence of both a formyl group and a methyl ester group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-formylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)10-13-3-2-4-15(9-13)14-7-5-12(11-17)6-8-14/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDNBQGBIMEJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
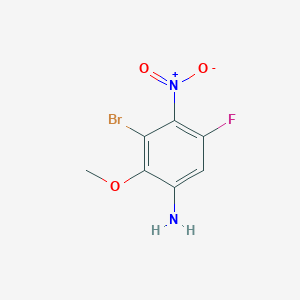
![5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B8096224.png)
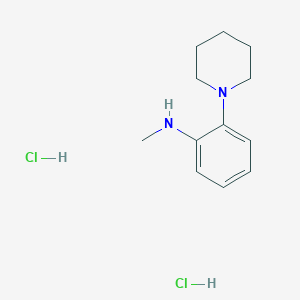
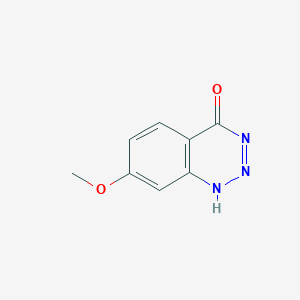
![2-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-4-oxo-1H-quinoline-3-carbonitrile](/img/structure/B8096245.png)
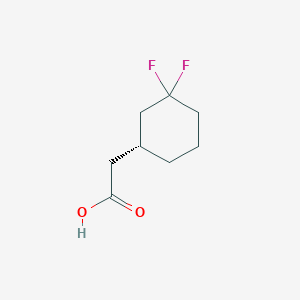
sulfonamide](/img/structure/B8096259.png)
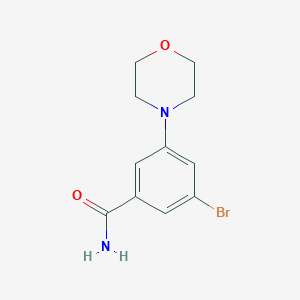
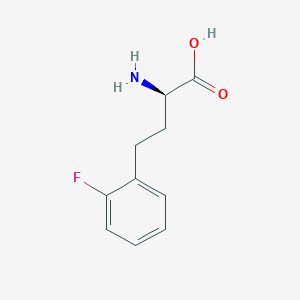
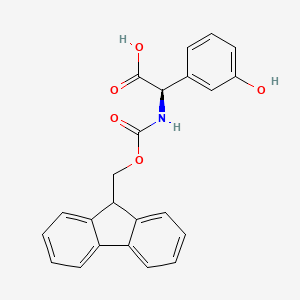
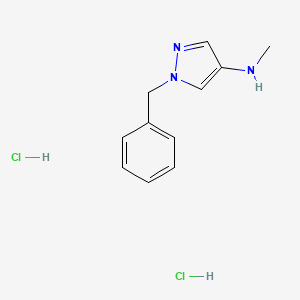
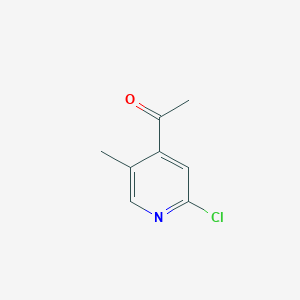
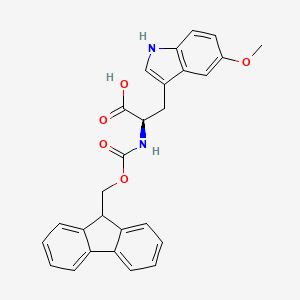
![4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate](/img/structure/B8096329.png)
